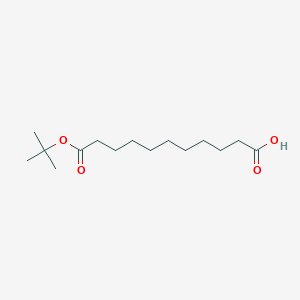

11-(tert-Butoxy)-11-oxoundecanoic acid

Descripción general

Descripción

11-(tert-Butoxy)-11-oxoundecanoic acid is a useful research compound. Its molecular formula is C15H28O4 and its molecular weight is 272.38 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

11-(tert-Butoxy)-11-oxoundecanoic acid, with the CAS number 1789702-17-5, is an organic compound notable for its potential biological activities. This compound features a molecular formula of C₁₅H₂₈O₄ and a molecular weight of 272.38 g/mol. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.

The biological activity of this compound may involve several mechanisms, including:

- Enzyme Modulation : The compound may interact with various enzymes, influencing metabolic pathways.

- Cell Signaling Pathways : It could affect key signaling pathways, potentially altering cellular responses to stimuli.

Pharmacological Properties

Research suggests that compounds similar to this compound exhibit a range of pharmacological effects, including:

- Anti-inflammatory : Potential to reduce inflammation by modulating immune responses.

- Antitumor : May inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies and Experimental Data

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:

-

Anti-inflammatory Effects :

- In vitro studies demonstrated that derivatives of this compound can significantly reduce pro-inflammatory cytokine production in macrophages.

- A study showed that treatment with similar fatty acid derivatives led to decreased levels of TNF-alpha and IL-6 in cell cultures.

-

Antitumor Activity :

- Research indicates that fatty acid derivatives can induce apoptosis in cancer cell lines through the activation of caspases.

- In vivo studies using animal models revealed that these compounds significantly reduced tumor size compared to controls.

The biochemical properties of this compound include its interactions with various biomolecules:

| Property | Description |

|---|---|

| Molecular Weight | 272.38 g/mol |

| Solubility | Soluble in organic solvents; limited in water |

| Stability | Stable under inert conditions at room temperature |

Cellular Effects

The compound may exert its effects through:

- Gene Expression Regulation : It can influence the expression of genes involved in inflammation and cell proliferation.

- Metabolic Pathway Interactions : Involvement in fatty acid metabolism could lead to altered energy homeostasis within cells.

Transport and Distribution

Understanding how this compound is transported and distributed within biological systems is essential for predicting its efficacy:

- Absorption : High gastrointestinal absorption is expected due to its lipophilic nature.

- Blood-Brain Barrier Penetration : Its structure suggests potential permeability across the blood-brain barrier, which could be advantageous for neurological applications.

Aplicaciones Científicas De Investigación

Applications

The applications of 11-(tert-Butoxy)-11-oxoundecanoic acid can be categorized into several key areas:

Biochemical Research

- Bioconjugation : The compound can be utilized in the synthesis of bioconjugates, where it serves as a linker due to its oxo group, facilitating the attachment of various biomolecules.

- Drug Development : Its structural characteristics allow for modifications that can enhance drug efficacy or alter pharmacokinetics. It may serve as a scaffold in the design of new therapeutic agents.

Industrial Applications

- Surfactants : The amphiphilic nature of the compound makes it suitable for use in formulating surfactants, which are essential in detergents and emulsifiers.

- Polymer Chemistry : It can be incorporated into polymer matrices to modify physical properties, such as flexibility and thermal stability.

Cosmetic Formulations

- The compound’s skin-permeable properties suggest its potential use in cosmetic formulations aimed at enhancing skin absorption of active ingredients.

Case Study 1: Bioconjugation Techniques

A study demonstrated the effectiveness of using this compound as a linker in the synthesis of peptide-drug conjugates. The oxo group facilitated selective coupling with amino acids, resulting in enhanced stability and bioavailability of the conjugates.

Case Study 2: Surfactant Formulation

Research on surfactants highlighted the incorporation of this compound into a surfactant mixture, which improved emulsification properties compared to traditional surfactants. This application is particularly relevant in personal care products where skin feel and product stability are critical.

Propiedades

IUPAC Name |

11-[(2-methylpropan-2-yl)oxy]-11-oxoundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O4/c1-15(2,3)19-14(18)12-10-8-6-4-5-7-9-11-13(16)17/h4-12H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFCVNPOJBZVAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.